Chemical Stability at Elevated Humidity: Calcium Ascorbate vs. Sodium Ascorbate and Ascorbic Acid
Calcium ascorbate exhibits intermediate deliquescence behavior and chemical stability compared to ascorbic acid and sodium ascorbate under controlled humidity storage. In a 12-week stability study at 25°C, calcium ascorbate remained chemically stable below its deliquescence relative humidity (RH0) but underwent significant degradation (p < 0.0001) when stored above RH0, with degradation rates and mass gain patterns distinct from both sodium ascorbate and ascorbic acid [1]. Sodium ascorbate was the most hygroscopic of the three forms, dominating moisture sorption in binary mixtures, while ascorbic acid showed the highest deliquescence RH but browned severely upon degradation [1].
| Evidence Dimension | Chemical stability at 25°C under varying relative humidity over 12 weeks |
|---|---|
| Target Compound Data | Calcium ascorbate: degradation significantly accelerated above deliquescence RH (p < 0.0001); exhibits intermediate moisture sensitivity between sodium ascorbate and ascorbic acid |
| Comparator Or Baseline | Sodium ascorbate: most hygroscopic, dominates moisture sorption in mixtures, RH0 ≈ 86%; Ascorbic acid: highest deliquescence RH (~98%), degrades with severe brown discoloration in presence of moisture |
| Quantified Difference | Statistical significance p < 0.0001 for RH × formulation interaction effect on vitamin C degradation; degradation rates significantly different among all three forms at RH above deliquescence thresholds |
| Conditions | HPLC quantification; storage in RH chambers (54%, 75%, 85%, 98% RH) at 22 ± 5°C for up to 12 weeks; single-component powders |
Why This Matters
For formulators of dry powder blends and solid dosage forms, calcium ascorbate provides a predictable, intermediate moisture-sensitivity profile that avoids the extreme hygroscopicity of sodium ascorbate while offering better handling characteristics than ascorbic acid in humid manufacturing environments.
- [1] Hiatt AN, Ferruzzi MG, Taylor LS, Mauer LJ. Deliquescence Behavior and Chemical Stability of Vitamin C Forms (Ascorbic Acid, Sodium Ascorbate, and Calcium Ascorbate) and Blends. Int J Food Prop. 2011;14(6):1330-1348. View Source
